Soyasapogenol B
Overview
Description
Soyasapogenol B is an oleanane-type pentacyclic triterpene, a constituent of soya bean saponin . It has various applications in food and healthcare and is known to have higher biological activity than soyasaponin . It is known to have biofunctions in cell signaling, membrane integrity and stability, and fuel and energy storage .
Synthesis Analysis
Soyasapogenol B can be synthesized using Saccharomyces cerevisiae, a potential platform for terpenoid production . The process involves expressing β-amyrin synthase derived from Glycyrrhiza glabra in S. cerevisiae to generate β-amyrin, the precursor of Soyasapogenol B . The yield of β-amyrin can be increased by regulating the expression of key genes in the mevalonate pathway (MVA) using different types of promoters . Soyasapogenol B synthases from Medicago truncatula (CYP93E2 and CYP72A61V2) and from G. glabra (CYP93E3 and CYP72A566) are then expressed using the β-amyrin-producing strain .Molecular Structure Analysis
The molecular structure of Soyasapogenol B is C30H50O3 . The molecular weight is 458.72 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Soyasapogenol B include the conversion of β-amyrin to Soyasapogenol B using Soyasapogenol B synthases .Physical And Chemical Properties Analysis
Soyasapogenol B is a powder form substance . It is stored at a temperature of 2-8°C .Scientific Research Applications
1. Application in Bone Formation
- Summary of the Application: Soyasapogenol B (SoyB) from Arachis hypogaea (peanut) has been studied for its effects on bone-forming cells. The research aimed to elucidate the pharmacological properties and mechanisms of SoyB in these cells .
- Methods of Application: In the study, concentrations of 1–20 μM of SoyB showed no cell proliferation effects, whereas 30–100 μM of SoyB increased cell proliferation in MC3T3-E1 cells. Osteoblast differentiation was analyzed, and it was found that SoyB enhanced ALP staining and activity and bone mineralization .
- Results or Outcomes: SoyB induced RUNX2 expression in the nucleus with the increased phosphorylation of Smad1/5/8 and JNK2 during osteoblast differentiation. It was also found that SoyB-mediated osteoblast differentiation was not associated with autophagy and necroptosis. Furthermore, SoyB increased the rate of cell migration and adhesion with the upregulation of MMP13 levels during osteoblast differentiation .
2. Application in Biosynthesis
- Summary of the Application: Soyasapogenol B has been biosynthesized by engineered Saccharomyces cerevisiae. The study aimed to develop a biosynthesis method to produce Soyasapogenol B .
- Methods of Application: The study expressed β-amyrin synthase derived from Glycyrrhiza glabra in S. cerevisiae to generate β-amyrin, as the precursor of Soyasapogenol B. Several different types of promoters were then used to regulate the expression of key genes in the mevalonate pathway (MVA), which subsequently increased the yield of β-amyrin .
- Results or Outcomes: The most effective Soyasapogenol B production strain was used for fermentation, and the yield of Soyasapogenol B reached 2.9 mg/L in flask and 8.36 mg/L in a 5-L bioreactor with fed glucose and ethanol .
3. Application in Cell Signaling
- Summary of the Application: Soyasapogenol B is known to have biofunctions in cell signaling . It plays a crucial role in the communication between cells, which is essential for many biological processes, including the immune response and the regulation of cell growth .
- Results or Outcomes: While the specific outcomes are not detailed in the source, the implication is that Soyasapogenol B has a positive effect on cell signaling .
4. Application in Membrane Integrity and Stability
- Summary of the Application: Soyasapogenol B is known to have biofunctions in maintaining membrane integrity and stability . This is crucial for the proper functioning of cells as the membrane acts as a barrier that separates the interior of the cell from its environment .
- Results or Outcomes: While the specific outcomes are not detailed in the source, the implication is that Soyasapogenol B has a positive effect on maintaining membrane integrity and stability .
5. Application in Fuel and Energy Storage
- Summary of the Application: Soyasapogenol B is known to have biofunctions in fuel and energy storage . This could be crucial for the development of new energy storage technologies.
- Results or Outcomes: While the specific outcomes are not detailed in the source, the implication is that Soyasapogenol B has a positive effect on fuel and energy storage .
6. Application in Healthcare
- Summary of the Application: Soyasapogenol B has various applications in healthcare and has a higher biological activity than soyasaponin . It has been reported to induce antiviral, anti-inflammatory, and neuroprotective effects as well as antiobesity and antidiabetic effects on adipocytes . Furthermore, through induction of apoptotic and autophagic cell death, Soyasapogenol B has been reported to exert considerable anticancer effects against breast, hepatocellular, clear cell renal, colorectal, and laryngeal carcinomas .
- Results or Outcomes: The specific outcomes are not detailed in the sources, but the implication is that Soyasapogenol B has a positive effect on various health conditions .
properties
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQAQNKGFOLRGT-UXXABWCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276153 | |
Record name | Soyasapogenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Soyasapogenol B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Soyasapogenol B | |
CAS RN |
595-15-3, 6118-01-0 | |
Record name | Soyasapogenol B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soyasapogenol B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Soyasapogenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOYASAPOGENOL B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EZ10D7E2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Soyasapogenol B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
258 - 259 °C | |
Record name | Soyasapogenol B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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